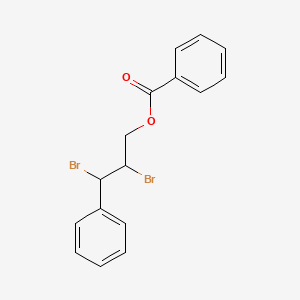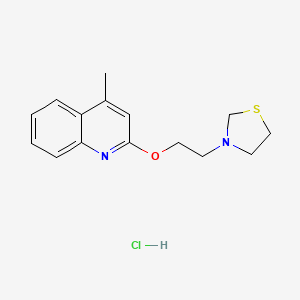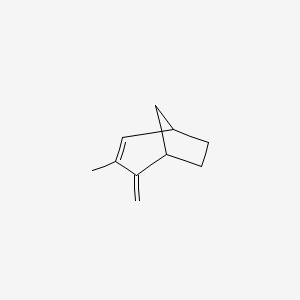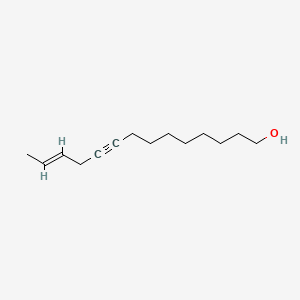![molecular formula C20H29Cl2N7O B14670589 1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine CAS No. 51386-94-8](/img/structure/B14670589.png)
1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrimidinyl group, and a guanidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of 1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the dichlorophenyl intermediate, followed by the introduction of the pyrimidinyl group and the guanidine moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
科学研究应用
1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine can be compared with other similar compounds, such as:
- **1-[3,4-Dichlorophenyl]-3-[4-[2-hydroxy-2-methylpropyl]amino]-6-ethyl-2-pyrimidinyl]guanidine
- **1-[3,4-Dichlorophenyl]-3-[4-[2-ethylamino]-6-ethyl-2-pyrimidinyl]guanidine
- **1-[3,4-Dichlorophenyl]-3-[4-[2-hydroxy-2-methylpropyl]amino]-2-pyrimidinyl]guanidine
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical reactivity and biological activity
属性
CAS 编号 |
51386-94-8 |
|---|---|
分子式 |
C20H29Cl2N7O |
分子量 |
454.4 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-[4-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C20H29Cl2N7O/c1-5-29(12-20(3,4)30)9-8-24-17-10-13(2)25-19(27-17)28-18(23)26-14-6-7-15(21)16(22)11-14/h6-7,10-11,30H,5,8-9,12H2,1-4H3,(H4,23,24,25,26,27,28) |
InChI 键 |
GPOWXXSALZOYOT-UHFFFAOYSA-N |
手性 SMILES |
CCN(CCNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)CC(C)(C)O |
规范 SMILES |
CCN(CCNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)CC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


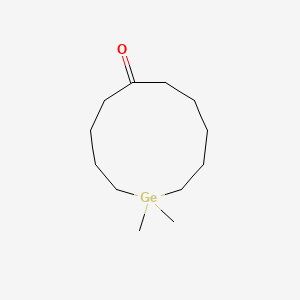
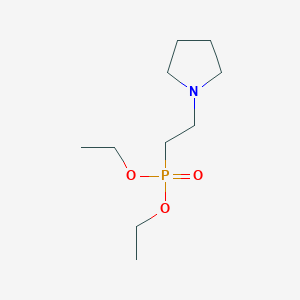

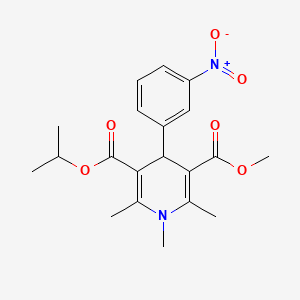
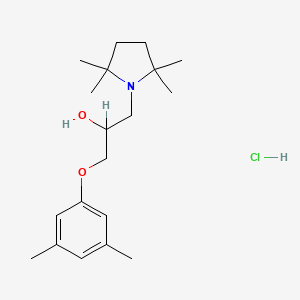
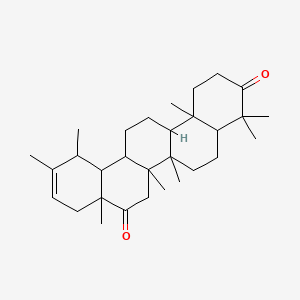
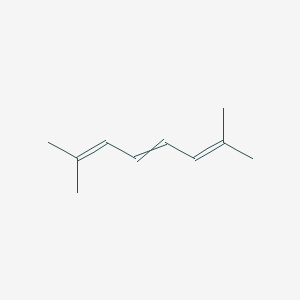
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
